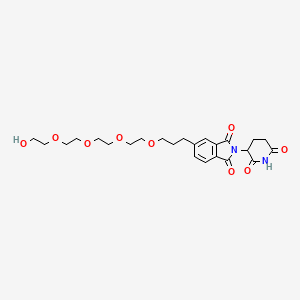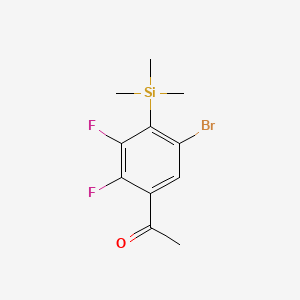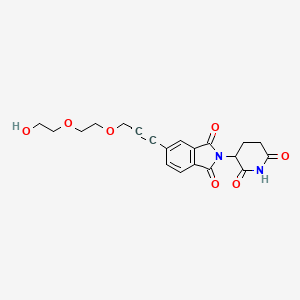
Thalidomide-5'-propargyl-PEG2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-propargyl-PEG2-OH is a compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This compound is primarily used in research and development, particularly in the field of proteolysis-targeting chimeras (PROTACs), where it serves as a linker for conjugating thalidomide to target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG2-OH typically involves the following steps:
Preparation of Propargyl-PEG2-OH: This involves the reaction of propargyl alcohol with PEG2 under specific conditions to form the desired PEG linker.
Conjugation with Thalidomide: The PEG linker is then conjugated to thalidomide through a series of chemical reactions, often involving click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
While specific industrial production methods for Thalidomide-5’-propargyl-PEG2-OH are not widely documented, the general approach involves large-scale synthesis of the PEG linker followed by its conjugation to thalidomide under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-propargyl-PEG2-OH undergoes various chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows for CuAAC reactions with azide-containing molecules.
Substitution Reactions: The compound can participate in substitution reactions where the PEG linker is replaced or modified.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Major Products Formed
The major products formed from these reactions are typically conjugates of Thalidomide-5’-propargyl-PEG2-OH with other molecules, often used in the development of PROTACs and other research applications .
Scientific Research Applications
Thalidomide-5’-propargyl-PEG2-OH has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs.
Medicine: Investigated for its potential in targeted cancer therapies and other medical applications.
Industry: Utilized in the development of new materials and nanotechnology.
Mechanism of Action
The mechanism of action of Thalidomide-5’-propargyl-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the selective degradation of target proteins by the proteasome, a process that is exploited in the development of PROTACs . The PEG linker and terminal alkyne group allow for the conjugation of thalidomide to various target molecules, enhancing its versatility in research applications .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG2-NHS Ester: Another PEG-linked thalidomide derivative used in PROTAC research.
Propargyl-PEG2-OH: A simpler PEG linker without the thalidomide component, used in various click chemistry applications.
Uniqueness
Thalidomide-5’-propargyl-PEG2-OH is unique due to its combination of thalidomide’s immunomodulatory properties with the versatility of a PEG linker and a terminal alkyne group. This makes it particularly valuable in the development of PROTACs and other targeted therapies .
Properties
Molecular Formula |
C20H20N2O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,5-11H2,(H,21,24,25) |
InChI Key |
UELGWYQBSXWOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
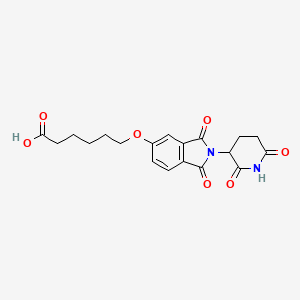
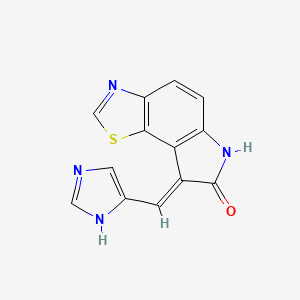
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
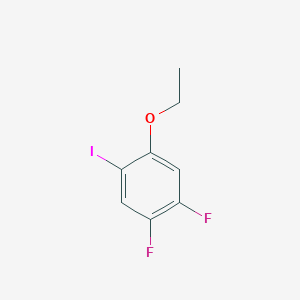
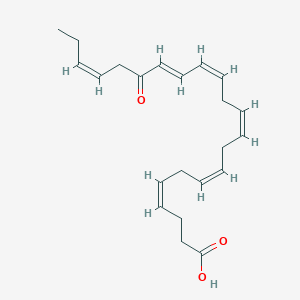
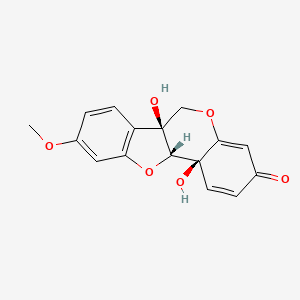

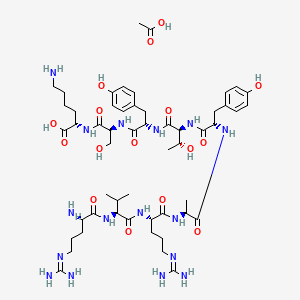
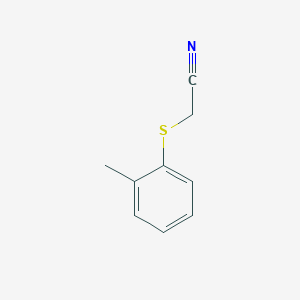
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
